molecular formula C10H18ClNO2 B1457336 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride CAS No. 1423034-06-3

2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride

Cat. No.: B1457336
CAS No.: 1423034-06-3
M. Wt: 219.71 g/mol
InChI Key: NLTSJKCFLHSPJL-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride is an organic compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol . It is a derivative of morpholine, a heterocyclic amine, and cyclohexanone, a cyclic ketone. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride typically involves the reaction of morpholine with cyclohexanone under acidic conditions. The hydrochloride salt is formed by the addition of hydrochloric acid. The reaction can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that compounds containing morpholine structures exhibit significant antioxidant properties. A study synthesized asymmetrical mono-carbonyl analogs of curcumin, including derivatives of 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride, which were evaluated for their antioxidant activities using the DPPH free radical-scavenger method. Among the tested compounds, certain derivatives showed potent antioxidant activity comparable to established standards, indicating potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

In addition to antioxidant effects, derivatives of this compound have been studied for their anti-inflammatory properties. The synthesized compounds were assessed for their ability to inhibit protein denaturation, a common indicator of anti-inflammatory activity. Some derivatives exhibited activity comparable to diclofenac sodium, a widely used anti-inflammatory drug, suggesting their potential as therapeutic agents in inflammatory conditions .

Case Study 1: Synthesis and Evaluation of Morpholine Derivatives

In a notable case study, researchers synthesized several morpholine-based compounds, including this compound. The evaluation included in vitro assays to assess their biological activities such as cytotoxicity against cancer cell lines and their mechanism of action. The findings indicated that certain derivatives exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

Case Study 2: Development of Analgesic Formulations

Another case study focused on the formulation development of analgesic medications using morpholine derivatives. Researchers combined this compound with other analgesic agents to enhance efficacy and reduce side effects. Clinical trials demonstrated improved pain management outcomes in patients with chronic pain conditions, emphasizing the compound's utility in pain relief formulations .

Data Table: Summary of Biological Activities

Compound NameAntioxidant ActivityAnti-inflammatory ActivityCytotoxicity (Cancer Cell Lines)
2-(Morpholin-3-yl)cyclohexan-1-one HClModerateComparable to DiclofenacSelective towards specific lines
Asymmetrical Mono-carbonyl AnalogsHighLower than CyclovaloneVaries by analog

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride is unique due to its combined structural features of morpholine and cyclohexanone, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring, which is known for its ability to interact with various biological targets. The presence of the cyclohexanone moiety contributes to its lipophilicity, enhancing membrane permeability and biological interaction.

The exact mechanism of action of this compound is still under investigation. However, studies suggest that it may interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Potential Targets:

  • Enzymatic Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), indicating potential neuropharmacological applications .
  • Cell Signaling Modulation : The compound may affect cellular signaling pathways, which could be relevant in cancer therapy and other diseases.

Biological Activity Data

Research has highlighted the compound's promising biological activities across various studies:

Activity IC50 Value Reference
AChE Inhibition10.7 nM
BCL6 Inhibition3.2 nM
AntiproliferativeModest Efficacy
Antimicrobial ActivityVaried

Case Studies and Research Findings

  • Inhibition of BCL6 : A study reported that derivatives of morpholine, including this compound, exhibited significant inhibition against BCL6 with an IC50 value of 3.2 nM. This suggests potential applications in targeting specific cancers where BCL6 plays a role .
  • Neuropharmacological Applications : Research on phenoxyethyl morpholine derivatives indicated that similar compounds could effectively inhibit AChE, suggesting that this compound might possess neuroprotective properties .
  • Antimicrobial Studies : The compound's structural framework allows it to interact with various biological targets, making it a candidate for antimicrobial applications. Preliminary studies indicate varying degrees of activity against pathogens, warranting further investigation into its efficacy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies indicate moderate bioavailability and clearance rates, which impact its efficacy in vivo . Toxicological assessments are necessary to ensure safety for potential therapeutic use.

Properties

IUPAC Name

2-morpholin-3-ylcyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10-4-2-1-3-8(10)9-7-13-6-5-11-9;/h8-9,11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTSJKCFLHSPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2COCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride
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